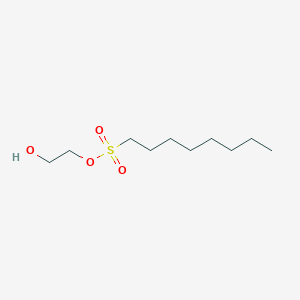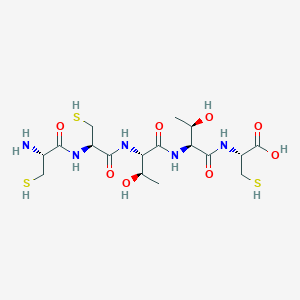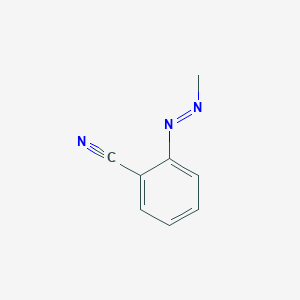![molecular formula C13H13NO2S2 B14197418 Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate CAS No. 918659-04-8](/img/structure/B14197418.png)
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate typically involves the formation of the thiazole ring followed by the introduction of the phenylsulfanyl and ethyl acetate groups. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The final step involves esterification with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The biological activity of Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate is attributed to its ability to interact with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact mechanism of action depends on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate is unique due to the presence of both the phenylsulfanyl and ethyl acetate groups, which can impart distinct biological activities and chemical properties compared to other thiazole derivatives
Eigenschaften
CAS-Nummer |
918659-04-8 |
|---|---|
Molekularformel |
C13H13NO2S2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
ethyl 2-(2-phenylsulfanyl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C13H13NO2S2/c1-2-16-12(15)8-11-9-14-13(18-11)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI-Schlüssel |
YCSOYFLISOYTBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CN=C(S1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

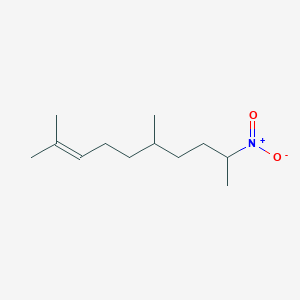
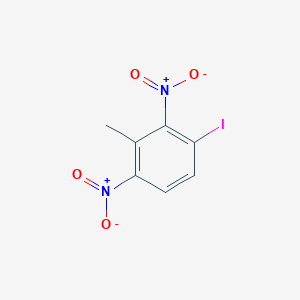
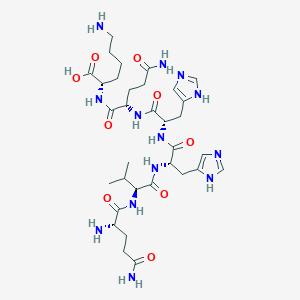

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

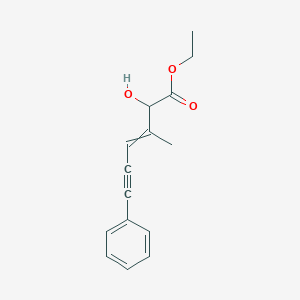
![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
